molecular formula C11H11NO4 B5585356 5-hydroxy-2-(methacryloylamino)benzoic acid

5-hydroxy-2-(methacryloylamino)benzoic acid

Cat. No. B5585356
M. Wt: 221.21 g/mol
InChI Key: VDZJQLIVYMDZGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 5-hydroxy-2-(methacryloylamino)benzoic acid typically involves multi-step chemical processes including nitration, acylation, halogenation, condensation, and other reactions specific to the functionalities present in the target molecule (Zhang et al., 2022). These processes are carefully designed to introduce or modify functional groups in a controlled manner, leading to the desired product with high specificity and yield.

Molecular Structure Analysis

Molecular structure and geometry optimizations for compounds similar to 5-hydroxy-2-(methacryloylamino)benzoic acid are often conducted using advanced computational methods like density functional theory (DFT), employing basis sets such as 6-31G(d) (Baul et al., 2009). These studies help in understanding the spatial arrangement of atoms, bond lengths, angles, and electronic structure, which are critical for predicting the reactivity and properties of the molecule.

Chemical Reactions and Properties

Chemical reactions involving compounds with a structure similar to 5-hydroxy-2-(methacryloylamino)benzoic acid can exhibit complex behaviors such as acid-base dissociation and azo-hydrazone tautomerism, influenced by the solvent composition and pH of the medium (Baul et al., 2009). These reactions are foundational for understanding the chemical properties and potential applications of the compound.

Physical Properties Analysis

The physical properties of closely related compounds are characterized using techniques like UV-VIS and IR spectroscopy, alongside NMR spectroscopy, which provide insights into the compound's absorption spectra, molecular vibrations, and chemical environment of nuclei respectively. These properties are influenced by the molecular structure, particularly the conjugation and specific functional groups present in the molecule (Baul et al., 2009).

Chemical Properties Analysis

The chemical properties of compounds akin to 5-hydroxy-2-(methacryloylamino)benzoic acid, such as reactivity, stability, and interactions with other molecules, are determined by their functional groups and overall molecular structure. For example, the presence of the methacryloylamino group could render the molecule reactive towards polymerization processes, while the hydroxy and benzoic acid functionalities might contribute to its acidity and potential for forming hydrogen bonds (Zhang et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended for use as a drug, the mechanism would depend on the biological target. For instance, benzoic acid derivatives are often used in the pharmaceutical industry .

Safety and Hazards

The safety and hazards would depend on the exact nature of the compound. Generally, care should be taken when handling all chemicals to avoid ingestion, inhalation, and contact with skin and eyes .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a new synthetic compound, further studies could be conducted to explore its potential applications .

properties

IUPAC Name

5-hydroxy-2-(2-methylprop-2-enoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6(2)10(14)12-9-4-3-7(13)5-8(9)11(15)16/h3-5,13H,1H2,2H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZJQLIVYMDZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=C(C=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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